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molecular formula C13H14N2O2 B8340499 4,5,6,7-Tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine

4,5,6,7-Tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine

Cat. No. B8340499
M. Wt: 230.26 g/mol
InChI Key: HVBVLWONJSISRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090632B2

Procedure details

Alternatively, the compound A7 can be prepared by conventional heating. Briefly, lithium hydroxide (CAS: 1310-65-2; 7.6 g, 320 mmol) was added to a stirred solution of 6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (19.2 g, 63.7 mmol) in a mixture of H2O (70 mL) and 1,4-dioxane (200 mL) under N2. The mixture was stirred at 125° C. for 90 hours and filtered through a pad of diatomaceous earth. The pad was washed with water and AcOEt. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by short open column chromatography (silica; 7N solution of ammonia in methanol in dichloromethane, 0/100 to 3/97). The desired fractions were collected and evaporated in vacuo to yield 4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (6.4 g, 44% yield) as a brownish oil.
[Compound]
Name
compound A7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C(OC([N:8]1[CH2:13][CH2:12][C:11]2[N:14]=[C:15]([CH2:17][O:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16][C:10]=2[CH2:9]1)=O)C>O.O1CCOCC1>[O:18]([CH2:17][C:15]1[O:16][C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[N:14]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1|

Inputs

Step One
Name
compound A7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[OH-].[Li+]
Name
6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester
Quantity
19.2 g
Type
reactant
Smiles
C(C)OC(=O)N1CC2=C(CC1)N=C(O2)COC2=CC=CC=C2
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 125° C. for 90 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
The pad was washed with water and AcOEt
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by short open column chromatography (silica; 7N solution of ammonia in methanol in dichloromethane, 0/100 to 3/97)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC=1OC=2CNCCC2N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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